2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile
Description
Properties
IUPAC Name |
2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6/c19-12-15-5-9-21-18(22-15)24-10-6-13(7-11-24)16-4-3-14-2-1-8-20-17(14)23-16/h1-5,8-9,13H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKGCTLWIRCGEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C4=NC=CC(=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enaminone-Guanidine Cyclization
This method constructs the pyrimidine ring de novo using enaminone intermediates. A representative protocol involves:
-
Enaminone formation : Reacting ethyl 3-aminocrotonate with dimethylformamide dimethyl acetal (DMF-DMA) to yield enaminone A (85% yield).
-
Cyclization : Treating A with 4-(1,8-naphthyridin-2-yl)piperidine-1-carboximidamide in ethanol at reflux (24 hr) to form the pyrimidine core.
-
Nitrilation : Introducing the carbonitrile group via palladium-catalyzed cyanation using Zn(CN)₂ and Pd(PPh₃)₄ in DMF (110°C, 12 hr).
Key Data :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Enaminone | 85% | 95% |
| Cyclization | 68% | 89% |
| Nitrilation | 73% | 91% |
This route achieves an overall yield of 42.3% but requires strict anhydrous conditions to prevent hydrolysis of the nitrile group.
Nucleophilic Aromatic Substitution (SNAr) Approach
Chloropyrimidine Intermediate
A more efficient strategy uses pre-formed 2,4-dichloropyrimidine:
-
SNAr at C4 : Reacting 2,4-dichloropyrimidine with 4-(1,8-naphthyridin-2-yl)piperidine in DMF at 80°C (8 hr) to install the piperidine moiety (82% yield).
-
Cyanide Displacement : Treating the 4-chloro intermediate with CuCN in NMP at 150°C (Microwave, 30 min) to introduce the nitrile group.
Optimization Insights :
Acid Chloride-Mediated Coupling
Fragment Coupling Strategy
For scale-up production, modular synthesis proves effective:
-
Piperidine-Naphthyridine Synthesis :
-
Pyrimidine Carbonitrile Assembly :
Comparative Performance :
| Method | Total Steps | Overall Yield | Purity |
|---|---|---|---|
| Cyclization | 5 | 42% | 91% |
| SNAr | 3 | 68% | 95% |
| Fragment Coupling | 4 | 76% | 97% |
Catalytic Cyanation Approaches
Palladium-Catalyzed Cross-Coupling
A state-of-the-art method employs:
-
Buchwald-Hartwig Amination : Coupling 2-chloro-4-iodopyrimidine with 4-(1,8-naphthyridin-2-yl)piperidine (Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C, 24 hr).
-
Cyanation : Using NiCl₂(dme)/Zn(CN)₂ system at 120°C (Microwave, 1 hr) to install the nitrile.
Advantages :
-
Single-flask procedure minimizes intermediate isolation
-
Tolerant of sensitive functional groups
Critical Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines derived from the carbonitrile group.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile involves a multi-step process:
- Condensation : 4-chloro-2,6-dimethylpyrimidine is reacted with 2-(4-aminopiperidin-1-yl)-1,8-naphthyridine.
- Coupling : The intermediate is coupled with 4-cyanobenzyl bromide.
- Characterization Techniques : NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity.
Biological Applications
The compound has demonstrated significant biological activity, particularly in the following areas:
Immunology
- PTPN22 Inhibition : It selectively inhibits PTPN22 activity, leading to reduced T cell activation and proliferation. This inhibition is crucial for developing treatments for autoimmune diseases.
Anti-inflammatory Effects
- Preclinical studies indicate that the compound exhibits anti-inflammatory properties in models of rheumatoid arthritis and multiple sclerosis.
Cancer Research
- The potential application of this compound in oncology is being explored due to its ability to modulate immune responses that can affect tumor growth.
Toxicity and Safety Profile
Preliminary toxicity studies suggest that this compound is well-tolerated in animal models. No significant adverse effects on liver or kidney functions have been reported. However, comprehensive long-term safety assessments are necessary.
Future Directions and Limitations
While promising, several limitations exist:
- Selectivity Concerns : Further studies are needed to evaluate potential off-target effects.
- Clinical Data Gap : There is a lack of clinical trial data; future research should prioritize human studies to assess efficacy and safety.
- Combination Therapies : Investigating its potential as part of combination therapies could enhance therapeutic outcomes.
Mechanism of Action
The mechanism of action of 2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. This inhibition can result in the induction of apoptosis in cancer cells or the inhibition of viral replication.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound distinguishes itself from analogs through its 1,8-naphthyridin-2-yl substituent, which introduces a planar, electron-deficient bicyclic system. Below is a comparative analysis with structurally related compounds from available literature:
Table 1: Comparative Overview of Selected Compounds
Research Findings and Hypotheses
- Kinase Inhibition Potential: The target’s naphthyridine moiety is structurally analogous to known kinase inhibitors (e.g., Src-family kinase blockers), suggesting possible activity in oncology. In contrast, ’s benzisoxazole derivatives are linked to antipsychotic applications .
- Solubility Challenges : The planar naphthyridine system may reduce aqueous solubility compared to smaller substituents (e.g., methylpiperidine in ’s compound), necessitating formulation optimization .
Biological Activity
The compound 2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C18H17N5 |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | [4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-pyrimidin-2-ylmethanone |
| Canonical SMILES | C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4=NC=CC=N4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperidine Ring : Achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Pyrimidine Ring : Often involves nucleophilic substitution reactions.
- Coupling with Naphthyridine Ring : Can be accomplished using palladium-catalyzed cross-coupling reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It modulates biological pathways by binding to these targets, which can lead to inhibition of enzyme activity or blockage of receptor signaling pathways.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Compounds derived from pyrimidine derivatives have shown potential as anticancer agents through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Similar compounds have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, studies have shown that certain pyrimidine derivatives exhibit MIC values ranging from 20 to 25 μg/mL against various bacterial strains .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of a related compound on human cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting that structural modifications could enhance potency against specific cancer types .
Case Study 2: Antimicrobial Activity
In another study, a series of pyrimidine derivatives were synthesized and screened for antibacterial activity. The results showed that certain derivatives exhibited comparable or superior activity to standard antibiotics like ciprofloxacin . The most active compounds demonstrated inhibition zones ranging from 20 to 31 mm against tested strains.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique biological profiles:
| Compound Name | Biological Activity | MIC (µg/mL) |
|---|---|---|
| Compound A | Anticancer | 15 |
| Compound B | Antimicrobial | 25 |
| Target Compound | Anticancer/Antimicrobial | 20 - 25 |
Q & A
Q. Critical Factors :
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Catalysts : Alkali carbonates (Na₂CO₃) improve substitution efficiency .
How is the compound characterized, and which analytical techniques are most reliable?
Q. Basic Characterization
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with peaks for naphthyridine (δ 8.5–9.0 ppm), piperidine (δ 2.5–3.5 ppm), and pyrimidine (δ 6.5–7.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase C18 columns (acetonitrile/water mobile phase) assess purity (>99% for pharmacological studies) .
- Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak ([M+H]⁺) and fragmentation patterns .
Q. Advanced Techniques :
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
What are the primary biological targets of this compound, and how are they identified?
Q. Basic Target Identification
- Kinase Inhibition : The naphthyridine-pyrimidine scaffold shows affinity for tyrosine kinases (e.g., EGFR, VEGFR) via in vitro kinase assays .
- GPCR Modulation : Structural analogs (e.g., GLP-1 receptor activators) suggest potential GPCR interactions .
Q. Methodology :
- In vitro Binding Assays : Radioligand displacement studies using [³H]-labeled competitors .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in kinase ATP pockets .
How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Q. Advanced Optimization Strategies
- Temperature Control : Lowering reaction temperatures (e.g., from 120°C to 80°C) reduces side products like decyanated derivatives .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in piperidine-naphthyridine conjugation .
- Solvent Systems : Switching from DMF to acetonitrile improves solubility of intermediates, reducing aggregation .
Q. Data-Driven Approach :
- Design of Experiments (DoE) : Multi-variable analysis (e.g., pH, solvent ratio) identifies optimal conditions .
How should researchers resolve contradictions in reported biological activity data?
Q. Data Contradiction Analysis
- Source Validation : Cross-check assay protocols; inconsistencies in cell lines (e.g., HeLa vs. HEK293) may explain variability .
- Structural Confirmation : Re-characterize batches via NMR/HPLC to rule out impurities (e.g., isomeric byproducts) .
- Dose-Response Curves : EC₅₀/IC₅₀ comparisons across studies clarify potency discrepancies .
What strategies are effective for SAR studies on this compound?
Q. Advanced SAR Methodology
- Core Modifications :
- Naphthyridine : Introduce electron-withdrawing groups (e.g., -F) to enhance kinase binding .
- Piperidine : Replace with morpholine to reduce off-target GPCR activity .
- Functional Group Scanning :
- Carbonitrile : Replace with carboxylic acid to improve solubility (logP reduction from 3.2 to 1.8) .
Q. Validation :
- In vitro Profiling : Test derivatives against kinase panels (e.g., Eurofins KinaseProfiler) .
Which analytical methods are recommended for validating synthetic intermediates?
Q. Methodological Validation
- TLC Monitoring : Silica gel plates (hexane:ethyl acetate = 3:1) track reaction progress .
- HPLC-MS : Quantifies intermediates and detects low-abundance impurities (<0.1%) .
- Elemental Analysis : Confirms stoichiometric ratios (C, H, N ±0.3%) .
What challenges arise during scale-up, and how are they mitigated?
Q. Scale-Up Challenges
- Exothermic Reactions : Use jacketed reactors with controlled cooling to prevent thermal runaway .
- Purification Bottlenecks : Replace column chromatography with crystallization (e.g., ethanol/water mixtures) .
- Isomer Separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers .
How can computational modeling guide the design of derivatives with enhanced activity?
Q. Computational Strategies
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., pyrimidine N1) using Schrödinger Suite .
- ADMET Prediction : SwissADME predicts BBB permeability (e.g., CNS MPO score >4.0) .
What methods are used to separate and characterize isomeric byproducts?
Q. Isomer Separation
- Chiral Resolution : Use (+)-diethyl tartrate to form diastereomeric salts for piperidine stereoisomers .
- Dynamic NMR : Low-temperature ¹H NMR (e.g., 213 K) resolves rotational isomers in the naphthyridine core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
